

A Technical Guide to the Physical Properties of 1-Nitropropene Isomers

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Compound of Interest

Compound Name: 1-Nitropropene

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This technical guide provides a comprehensive overview of the known physical properties of the (E) and (Z) isomers of **1-nitropropene**. Due to a notable scarcity of experimentally determined data in publicly accessible literature, this document primarily presents computed properties, supplemented with available experimental values and general characteristics of related nitroalkene compounds. This guide also outlines detailed experimental protocols for the determination of key physical properties and visualizes a common synthetic pathway.

Core Physical Properties of 1-Nitropropene Isomers

1-Nitropropene ($C_3H_5NO_2$) is a nitroalkene that exists as two geometric isomers: (E)-**1-nitropropene** (trans) and (Z)-**1-nitropropene** (cis). The presence and configuration of the nitro group significantly influence the physicochemical properties of these isomers. Nitroalkenes are generally polar compounds, which results in higher boiling points compared to hydrocarbons of similar molecular weight.

The following table summarizes the available quantitative data for the physical properties of (E)- and (Z)-**1-nitropropene**. It is critical to note that most of the specific values for the individual isomers are computationally predicted and should be considered as such.

Property	(E)-1-Nitropropene	(Z)-1-Nitropropene
Molecular Formula	C ₃ H ₅ NO ₂	C ₃ H ₅ NO ₂
Molecular Weight	87.08 g/mol	87.08 g/mol
Boiling Point	54 °C at 28 Torr (isomer not specified)	No data available
Melting Point	No data available	No data available
Density	No data available	No data available
Refractive Index	No data available	No data available
XLogP3-AA	0.9	0.9
Hydrogen Bond Donor Count	0	0
Hydrogen Bond Acceptor Count	2	2
Rotatable Bond Count	1	1
Exact Mass	87.032028 g/mol	87.032028 g/mol
Topological Polar Surface Area	45.8 Å ²	45.8 Å ²

Data for XLogP3-AA, Hydrogen Bond Donor/Acceptor Count, Rotatable Bond Count, Exact Mass, and Topological Polar Surface Area are computed properties sourced from PubChem.

Experimental Protocols

Detailed and standardized experimental protocols are crucial for obtaining reliable and reproducible physical property data. The following sections describe the methodologies for determining the key physical properties of **1-nitropropene** isomers.

Synthesis and Isomer Separation

The synthesis of **1-nitropropene** typically proceeds via a Henry reaction (nitroaldol reaction) between acetaldehyde and nitromethane, followed by dehydration of the resulting nitroalcohol.

The stereoselectivity of the dehydration step can be controlled to favor either the (E) or (Z) isomer.

Protocol for Synthesis of **1-Nitropropene**:

- Reaction Setup: A round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a Dean-Stark trap is charged with acetaldehyde and a suitable solvent (e.g., toluene).
- Addition of Reagents: Nitromethane and a catalytic amount of a base (e.g., an amine like piperidine or an ammonium salt like ammonium acetate) are added to the flask.
- Reaction Conditions: The reaction mixture is heated to reflux. The water produced during the dehydration of the intermediate nitroalcohol is azeotropically removed using the Dean-Stark trap to drive the reaction to completion.
- Workup and Purification: After the reaction is complete, the mixture is cooled, washed with brine, and the organic layer is dried over an anhydrous salt (e.g., MgSO_4). The solvent is removed under reduced pressure.
- Isomer Separation: The resulting mixture of (E) and (Z) isomers can be separated using fractional distillation under reduced pressure or by column chromatography on silica gel.

Determination of Physical Properties

Boiling Point Determination:

The boiling point of the separated isomers can be determined using a micro-boiling point apparatus or by distillation.

- A small sample of the purified isomer is placed in a distillation flask with a boiling chip.
- The flask is heated, and the temperature at which the liquid and vapor phases are in equilibrium at a given pressure is recorded as the boiling point. For volatile compounds, distillation under reduced pressure is recommended to prevent decomposition.

Melting Point Determination:

Should the isomers be solid at room temperature or be crystallized at low temperatures, their melting points can be determined as follows:

- A small amount of the crystalline sample is packed into a capillary tube.
- The capillary tube is placed in a melting point apparatus.
- The sample is heated at a controlled rate, and the temperature range over which the solid melts is recorded.

Density Measurement:

The density of the liquid isomers can be measured using a pycnometer or a digital density meter.

- The mass of a clean, dry pycnometer is determined.
- The pycnometer is filled with the liquid sample, and its mass is measured again.
- The volume of the pycnometer is determined by filling it with a liquid of known density (e.g., distilled water).
- The density of the sample is calculated by dividing the mass of the sample by its volume.

Refractive Index Measurement:

The refractive index can be measured using a refractometer (e.g., an Abbé refractometer).

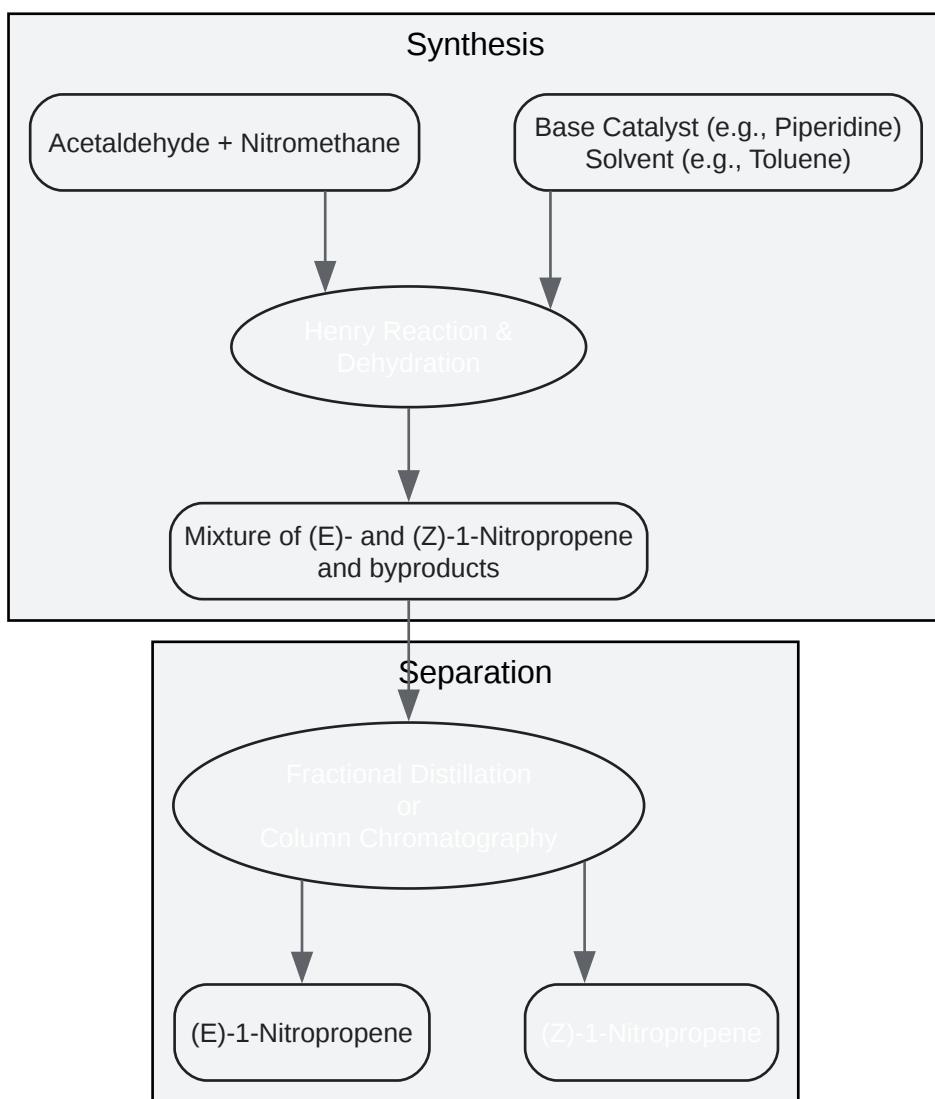
- A few drops of the liquid sample are placed on the prism of the refractometer.
- The instrument is adjusted to bring the dividing line between the light and dark fields into sharp focus at the crosshairs.
- The refractive index is read directly from the instrument's scale. The temperature should be controlled and recorded as the refractive index is temperature-dependent.

Visualizations

Synthesis Workflow of 1-Nitropropene Isomers

The following diagram illustrates the general workflow for the synthesis and separation of (E)- and (Z)-**1-nitropropene**.

Synthesis and Separation Workflow for 1-Nitropropene Isomers



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Caption: Workflow for the synthesis and separation of **1-nitropropene** isomers.

Conclusion

This technical guide has summarized the available physical property data for (E)- and (Z)-**1-nitropropene**, highlighting the current reliance on computed values due to a lack of comprehensive experimental studies. The provided experimental protocols offer a standardized approach for the determination of these properties, which is essential for future research and development in fields where these isomers may play a role. The visualization of the synthetic workflow provides a clear overview of the production and isolation of these compounds. Further experimental investigation is crucial to validate the computed data and provide a more complete understanding of the physical characteristics of **1-nitropropene** isomers.

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